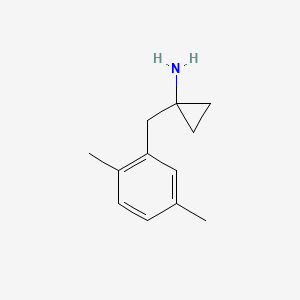
3-Methyl-1-(trifluoromethyl)cyclobutane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the treatment of the cyclobutanones with tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthetic routes mentioned above can potentially be adapted for industrial-scale production, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism by which 3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but with a different substitution pattern.
trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Another isomer with a different spatial arrangement of substituents .
Uniqueness
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a trifluoromethyl group on the cyclobutane ring distinguishes it from other similar compounds, potentially leading to unique properties and applications.
Propriétés
Formule moléculaire |
C7H9F3O2 |
|---|---|
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
3-methyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) |
Clé InChI |
WTNMKUGMBPTXJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)(C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)



